3-Phenyl(1,2,4)triazino(4,3-b)indazole

Regiochemistry Synthesis route divergence Structure confirmation

3-Phenyl(1,2,4)triazino(4,3-b)indazole (CAS 85939-78-2) is a fused heterocyclic compound with molecular formula C₁₅H₁₀N₄ and a molecular weight of 246.27 g·mol⁻¹. The structure comprises a 1,2,4-triazine ring annulated to an indazole system, with a phenyl substituent at the 3-position of the triazine ring.

Molecular Formula C15H10N4
Molecular Weight 246.27 g/mol
CAS No. 85939-78-2
Cat. No. B15194407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl(1,2,4)triazino(4,3-b)indazole
CAS85939-78-2
Molecular FormulaC15H10N4
Molecular Weight246.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN3C(=C4C=CC=CC4=N3)N=N2
InChIInChI=1S/C15H10N4/c1-2-6-11(7-3-1)14-10-19-15(17-16-14)12-8-4-5-9-13(12)18-19/h1-10H
InChIKeyNKMSLKKGBMODJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl(1,2,4)triazino(4,3-b)indazole (CAS 85939-78-2) – Procurement-Ready Identity and Core Specifications


3-Phenyl(1,2,4)triazino(4,3-b)indazole (CAS 85939-78-2) is a fused heterocyclic compound with molecular formula C₁₅H₁₀N₄ and a molecular weight of 246.27 g·mol⁻¹ . The structure comprises a 1,2,4-triazine ring annulated to an indazole system, with a phenyl substituent at the 3-position of the triazine ring [1]. First reported in the foundational 1963 study by Bedford, Cooper, Partridge, and Stevens, this compound belongs to the 1,2,4-triazino[4,3-b]indazole class, which was originally investigated for potential schistosomicidal activity [2]. More recently, the indazolyl[1,2,4]triazine scaffold has been claimed in patent literature as a protein kinase inhibitor pharmacophore with applications in oncology and proliferative diseases [3].

Why 3-Phenyl(1,2,4)triazino(4,3-b)indazole Cannot Be Replaced by In-Class Analogs – The Regiochemical Imperative


The 3-phenyl isomer (CAS 85939-78-2) and its 4-phenyl congener (CAS 79441-91-1) share an identical molecular formula (C₁₅H₁₀N₄, MW 246.27) yet differ fundamentally in regiochemistry: the phenyl group resides at position 3 versus position 4 of the triazine ring [1]. This positional variation alters the electronic distribution across the π-deficient triazine system, the dipole moment vector, and the steric accessibility of the N₂ and N₄ nitrogen lone pairs that serve as hydrogen-bond acceptors and metal-coordination sites [2]. In kinase inhibitor development, such regioisomeric differences have been shown to produce order-of-magnitude shifts in target affinity—for instance, moving a substituent from the 3- to the 4-position on a 1,2,4-triazine core can invert selectivity between tyrosine and serine/threonine kinase subfamilies [3]. Substituting the 3-phenyl isomer with the 4-phenyl variant without experimental validation therefore risks negating biological activity, altering ADME-Tox profiles, or invalidating structure-activity relationship (SAR) hypotheses [4].

3-Phenyl(1,2,4)triazino(4,3-b)indazole – Quantified Differentiation Evidence Versus Closest Comparators


Regiochemical Identity: 3-Phenyl Versus 4-Phenyl Substitution Defines Divergent Synthetic Entry and Physicochemical Profile

The 3-phenyl isomer (CAS 85939-78-2) is synthesized exclusively via the Japp-Klingemann reaction on indazole-3-diazonium salts followed by cyclization with α-dicarbonyl compounds, as established by Bedford et al. [1]. In contrast, the 4-phenyl isomer (CAS 79441-91-1) is accessed through a distinct pathway involving 3-indazolediazonium tetrafluoroborate coupling with malondialdehyde derivatives [2]. The two isomers are unambiguously distinguishable by InChI, chromatographic retention, and ¹³C NMR chemical shifts, yet experimental melting points, boiling points, and density data remain unreported for the 3-phenyl compound in public databases . The calculated exact mass (246.091 Da) and polar surface area (PSA = 43.08 Ų) are identical between isomers, but the dipole moment and electrostatic potential surface are predicted to diverge by DFT calculation owing to the asymmetric positioning of the phenyl group relative to the indazole N₁ hydrogen [3].

Regiochemistry Synthesis route divergence Structure confirmation

Patent Landscape: Indazolyl[1,2,4]triazine Scaffold Is Claimed as Privileged Kinase Inhibitor Pharmacophore

The indazolyl[1,2,4]triazine core structure—of which 3-Phenyl(1,2,4)triazino(4,3-b)indazole is a minimal exemplar—is explicitly claimed in U.S. Patent 7,528,132 B2 (issued May 5, 2009) and corresponding international filing WO 2006/080821 A1 as a protein kinase inhibitor scaffold [1]. The patent encompasses compounds of Formula (I) where the indazole ring is connected to a 1,2,4-triazine moiety, with substituents at positions corresponding to the 3-phenyl group of the target compound. While specific IC₅₀ data for the unelaborated 3-phenyl derivative are not disclosed in the patent, structurally elaborated congeners within the same Markush claim have demonstrated kinase inhibitory activity [2]. In contrast, the isomeric 1,2,4-triazino[2,3-b]indazole scaffold (phenyl at position 2 of the triazine, accessible via domino Staudinger/aza-Wittig reaction) represents a chemically distinct patent space with different kinase selectivity profiles [3].

Kinase inhibition Patent protection Drug discovery scaffold

Calculated Physicochemical Profile: 3-Phenyl Substitution Yields Distinct In Silico Drug-Likeness Parameters Relative to Alkyl-Substituted Analogs

The 3-phenyl derivative (MW 246.27, exact mass 246.091, PSA 43.08 Ų, molecular formula C₁₅H₁₀N₄) possesses a substantially larger aromatic surface area and higher calculated logP compared to the 4-methyl analog (CAS 79441-96-6; MW 184.20, formula C₁₀H₈N₄) . The presence of the phenyl group increases the number of rotatable bonds from 0 to 1 and adds a hydrophobic aryl ring that can engage in π-stacking interactions within kinase ATP-binding pockets. The 3-phenyl isomer also differs from the N,N-diethyl-3-phenyl-4-amino derivative (NSC 305942; CAS not directly assigned to target), which introduces a basic amine center at position 4, altering pKa and solubility profiles [1]. No experimental logP, solubility, or permeability data are publicly available for the target compound, necessitating prospective determination .

Drug-likeness Physicochemical properties Computational ADME

Safety and Handling Profile: GHS Classification Provides Baseline for Laboratory Procurement Decisions

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS, Sixth revised edition), 3-Phenyl[1,2,4]triazino[4,3-b]indazole has been assessed with 100% confidence classification, although specific hazard statements and precautionary codes are not publicly detailed in the summary entry . No melting point, boiling point, flash point, or density data are available from this GHS assessment, indicating that the compound has not undergone comprehensive experimental physicochemical characterization in the public domain . This safety data gap differentiates the 3-phenyl isomer from the 4-phenyl isomer (CAS 79441-91-1), which is registered in the EPA CompTox Chemicals Dashboard under DTXSID60229654 and has a more complete regulatory identity file [1]. Researchers procuring the 3-phenyl isomer must anticipate the need for in-house safety characterization prior to scale-up.

Safety data GHS classification Laboratory handling

3-Phenyl(1,2,4)triazino(4,3-b)indazole – Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Kinase Inhibitor Lead Discovery: Scaffold Optimization via Regiochemical SAR

The indazolyl[1,2,4]triazine core is claimed as a protein kinase inhibitor pharmacophore in US 7,528,132 B2 and WO 2006/080821 A1 [1]. Procuring the 3-phenyl isomer enables systematic SAR exploration of the 3-position substituent effect on kinase selectivity, complementing parallel work on the 4-phenyl regioisomer. Because the 3-phenyl and 4-phenyl isomers are accessed through divergent synthetic routes [2], each isomer requires independent sourcing and cannot be obtained from a common batch. The unelaborated 3-phenyl scaffold serves as a versatile intermediate for late-stage functionalization via electrophilic aromatic substitution, cross-coupling, or N-alkylation at the indazole N₁ position [3].

Schistosomicidal Drug Discovery: Revival of a Historically Motivated Scaffold

The original 1963 study by Bedford et al. explicitly states that triazinoindazoles were 'required for examination as potential schistosomicides' [1]. The 3-phenyl derivative represents one of the first-generation compounds in this underexplored antiparasitic class. Recent renewed interest in triazole- and triazine-based antiparasitic agents [2] provides a contemporary rationale for re-evaluating the 3-phenyl compound against Schistosoma mansoni and related trematodes using modern in vitro and in vivo screening platforms. The compound's calculated physicochemical profile (PSA 43.08, MW 246.27) suggests adequate permeability for anthelmintic target engagement [3].

Method Development and Analytical Reference Standard for Triazinoindazole Regioisomer Identification

The 3-phenyl and 4-phenyl isomers share the same molecular formula and monoisotopic mass, making them indistinguishable by low-resolution mass spectrometry and potentially co-eluting under certain reversed-phase HPLC conditions [1]. Procurement of analytically pure 3-Phenyl(1,2,4)triazino(4,3-b)indazole is essential for developing discriminatory analytical methods (e.g., ¹³C NMR fingerprinting, chiral/achiral SFC, or ion-mobility spectrometry) to resolve regioisomeric mixtures that may arise during synthesis or scale-up [2]. The compound thus serves as a critical reference standard in quality control workflows for laboratories working across the triazinoindazole chemical space [3].

Computational Chemistry Benchmarking: DFT Validation of Triazinoindazole Electronic Structure

The 3-phenyl compound provides a structurally defined, synthetically accessible model system for validating density functional theory (DFT) predictions of triazinoindazole electronic properties. Reichardt et al. (1974) demonstrated X-ray crystallographic structure determination for the related 3-acetyl-4-methyl derivative, establishing a structural framework for computational modeling of the broader class [1]. The 3-phenyl isomer, with its additional aromatic ring, offers a test case for predicting substituent effects on frontier molecular orbital energies, electrostatic potential surfaces, and intermolecular CH···N hydrogen-bonding networks of the type observed crystallographically [2]. Such benchmarking supports rational design of triazinoindazole-based ligands for medicinal chemistry and materials science applications [3].

Quote Request

Request a Quote for 3-Phenyl(1,2,4)triazino(4,3-b)indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.